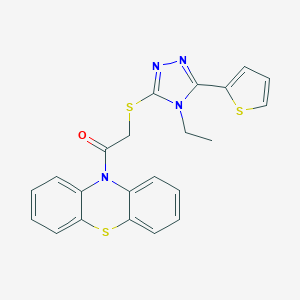![molecular formula C22H14ClN3O3 B292947 5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292947.png)
5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]furo[3,2-d]pyrimidines This compound is characterized by its unique fused ring structure, which includes a pyridine ring, a furan ring, and a pyrimidine ring
準備方法
The synthesis of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between an appropriate aldehyde and an amine.
Cyclization to Form the Furan Ring: The next step involves the cyclization of the intermediate to form the furan ring. This is typically achieved through a cyclization reaction using a suitable reagent.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a cyclization reaction involving a suitable precursor.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential use in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer properties.
Benzo[4,5]furo[3,2-d]pyrimidines: These compounds also have a fused ring structure and are used in the development of new materials and pharmaceuticals.
The uniqueness of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various scientific research applications.
特性
分子式 |
C22H14ClN3O3 |
|---|---|
分子量 |
403.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C22H14ClN3O3/c1-12-11-16(13-5-3-2-4-6-13)24-20-17(12)18-19(29-20)21(27)26(22(28)25-18)15-9-7-14(23)8-10-15/h2-11H,1H3,(H,25,28) |
InChIキー |
VLUJJKKPJBRYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
正規SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)
![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![11-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292882.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea](/img/structure/B292885.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-11-(4-chlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292886.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(thien-2-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292890.png)
